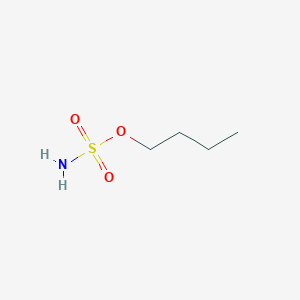
Butyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl sulfamate is an organosulfur compound with the chemical formula C4H11NO3S. It is a derivative of sulfamic acid where the hydrogen atom is replaced by a butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl sulfamate can be synthesized through the reaction of butylamine with sulfamic acid. The reaction typically involves heating the mixture to facilitate the formation of the sulfamate ester. The general reaction is as follows:
C4H9NH2 + H2NSO3H → C4H11NO3S + H2O
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process where butylamine and sulfamic acid are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl sulfonate.
Reduction: It can be reduced to butylamine and sulfamic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
Oxidation: Butyl sulfonate.
Reduction: Butylamine and sulfamic acid.
Substitution: Various substituted butyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of butyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfamate group can also participate in hydrogen bonding and electrostatic interactions, which contribute to its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Propyl sulfamate
Uniqueness
Butyl sulfamate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl sulfamates. This longer chain can influence its solubility, reactivity, and interaction with molecular targets, making it more suitable for specific applications in research and industry.
Biologische Aktivität
Butyl sulfamate, particularly tert-butyl sulfamate, is an organic compound that has gained attention in medicinal chemistry due to its versatile biological activities. This compound features a tert-butyl group attached to a sulfamate functional group, making it a valuable intermediate in the synthesis of various biologically active molecules. The ability to modify the sulfamate group allows researchers to tune its biological activity, which is crucial for drug development.
Chemical Structure and Properties
The general structure of tert-butyl sulfamate can be represented as follows:
This structure includes a tert-butyl group (C4H9) and a sulfamate functional group (SO2NH). The presence of the bulky tert-butyl group influences the compound's reactivity and solubility, which are essential factors in its biological activity.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. Notably, it has been synthesized as part of the process to create negamycin, an antibiotic known for its efficacy against both Gram-positive and Gram-negative bacteria. Negamycin's mechanism involves interference with protein synthesis, highlighting the potential of this compound derivatives in antibiotic development .
The biological interactions of this compound suggest several mechanisms through which its derivatives exert their effects:
- Nucleophilic Substitution : this compound participates in nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds.
- Cyclization Reactions : It has been utilized in aza-Michael cyclizations, which facilitate the formation of complex molecular architectures that are often biologically relevant .
Synthesis and Characterization
A significant study focused on the synthesis of this compound derivatives through intramolecular aza-Michael cyclization. This method allowed for the efficient preparation of complex molecules with high yields and selectivity. The reaction conditions were optimized to tolerate various functional groups, making this approach versatile for synthesizing other bioactive compounds .
Antioxidant Activity
In addition to its antimicrobial properties, this compound derivatives have shown moderate antioxidant activity. For instance, a novel phenolic lipid derived from butyric acid exhibited good antioxidant properties in DPPH radical scavenging assays . This suggests that this compound could also play a role in protecting cells from oxidative stress.
Eigenschaften
CAS-Nummer |
81851-30-1 |
|---|---|
Molekularformel |
C4H11NO3S |
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
butyl sulfamate |
InChI |
InChI=1S/C4H11NO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
BZTLBVUBTRSJCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















